Divergent PKC-ε Regulation: Ether-Linked DG Inhibits, Ester-Linked DAG Activates
Ether-linked diglycerides, such as (Rac)-1,2-Dihexadecylglycerol, functionally oppose their ester-linked counterparts in protein kinase C (PKC) regulation. In cell-based assays, ester-linked diacylglycerols (DAGs) activate PKC-ε and promote cellular proliferation. In stark contrast, ether-linked DGs inactivate PKC-ε and lead to growth arrest [1].
| Evidence Dimension | PKC-ε Isozyme Regulation |
|---|---|
| Target Compound Data | Inactivation of PKC-ε |
| Comparator Or Baseline | Ester-linked diacylglycerols (DAGs) activate PKC-ε |
| Quantified Difference | Opposing functional outcomes: growth arrest vs. proliferation |
| Conditions | Vascular smooth muscle cells in vitro |
Why This Matters
This differential regulation is crucial for experimental design; selecting the correct lipid class is essential to model cytokine-induced signaling (ether-linked) versus growth factor-induced signaling (ester-linked).
- [1] Ether-linked diglycerides inhibit vascular smooth muscle cell growth via decreased MAPK and PI3K/Akt signaling. *Am J Physiol Heart Circ Physiol* 2008; 295: H1657-H1668. View Source
